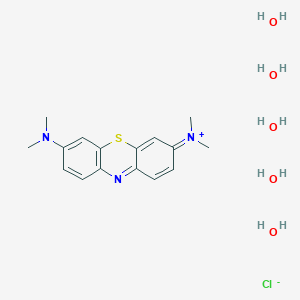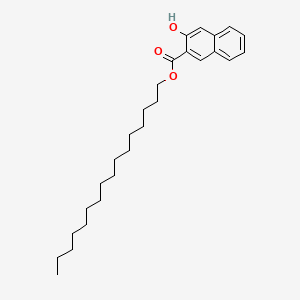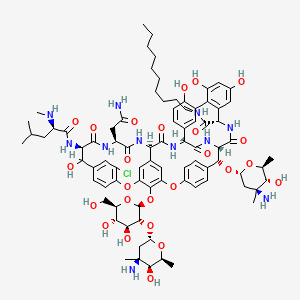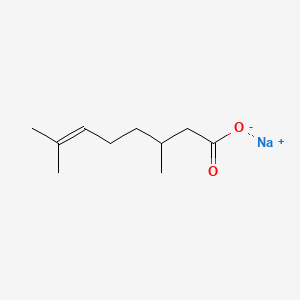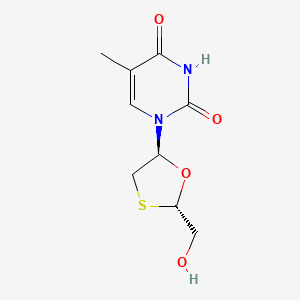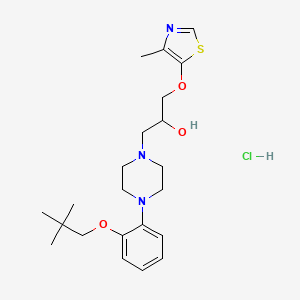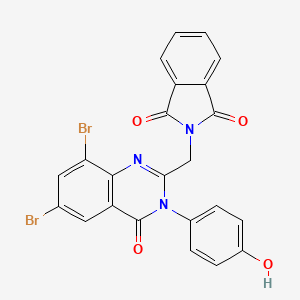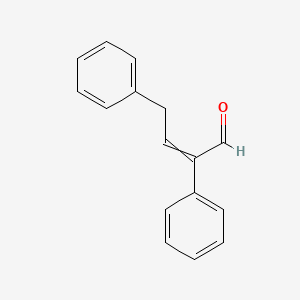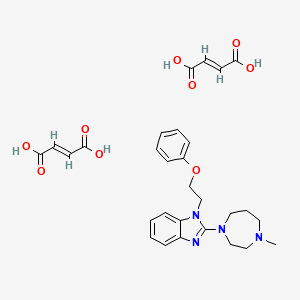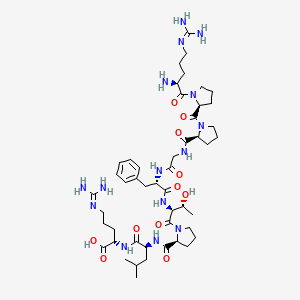
Ornithokinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ornithokinin is a nonapeptide derived from ornitho-kininogen, primarily found in avian species such as chickens and ducks. It is structurally similar to bradykinin, a well-known mammalian peptide, but with specific amino acid substitutions that confer unique biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ornithokinin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from avian blood plasma. The process includes chromatography techniques such as S-alkylated papain-Cellulofine and DEAE-5PW to isolate ornitho-kininogen, which is then degraded by plasma kallikrein to release this compound .
Chemical Reactions Analysis
Types of Reactions: Ornithokinin undergoes various biochemical reactions, including:
Hydrolysis: this compound can be hydrolyzed by specific proteases to yield smaller peptide fragments.
Oxidation: The presence of amino acids like proline and arginine makes it susceptible to oxidation under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as plasma kallikrein are used to hydrolyze ornitho-kininogen to release this compound.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed:
Hydrolysis: Smaller peptide fragments.
Oxidation: Oxidized forms of this compound with altered biological activity.
Scientific Research Applications
Ornithokinin has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and degradation.
Mechanism of Action
Ornithokinin exerts its effects by binding to specific kinin receptors, primarily the B2 receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins, which in turn stimulate the production of inositol phosphates and the release of intracellular calcium. These events lead to various physiological responses such as vasodilation, increased vascular permeability, and smooth muscle contraction .
Comparison with Similar Compounds
Bradykinin: A mammalian peptide with a similar structure but different amino acid substitutions.
[des-Arg9]bradykinin: A derivative of bradykinin with specific biological activities.
Uniqueness: Ornithokinin is unique due to its specific amino acid sequence (Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg) and its ability to act as a potent agonist of the avian B2 receptor, unlike bradykinin, which is ineffective in this role .
Properties
CAS No. |
14042-92-3 |
|---|---|
Molecular Formula |
C48H77N15O11 |
Molecular Weight |
1040.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C48H77N15O11/c1-27(2)24-32(39(66)58-31(46(73)74)15-8-20-55-48(52)53)59-42(69)35-17-10-22-62(35)45(72)38(28(3)64)60-40(67)33(25-29-12-5-4-6-13-29)57-37(65)26-56-41(68)34-16-9-21-61(34)44(71)36-18-11-23-63(36)43(70)30(49)14-7-19-54-47(50)51/h4-6,12-13,27-28,30-36,38,64H,7-11,14-26,49H2,1-3H3,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,50,51,54)(H4,52,53,55)/t28-,30+,31+,32+,33+,34+,35+,36+,38+/m1/s1 |
InChI Key |
ASWVOLDXJJGVLP-JZFIHROJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


